

Camizestrant estrogen receptor degradation pathway

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Compound Focus: Camizestrant

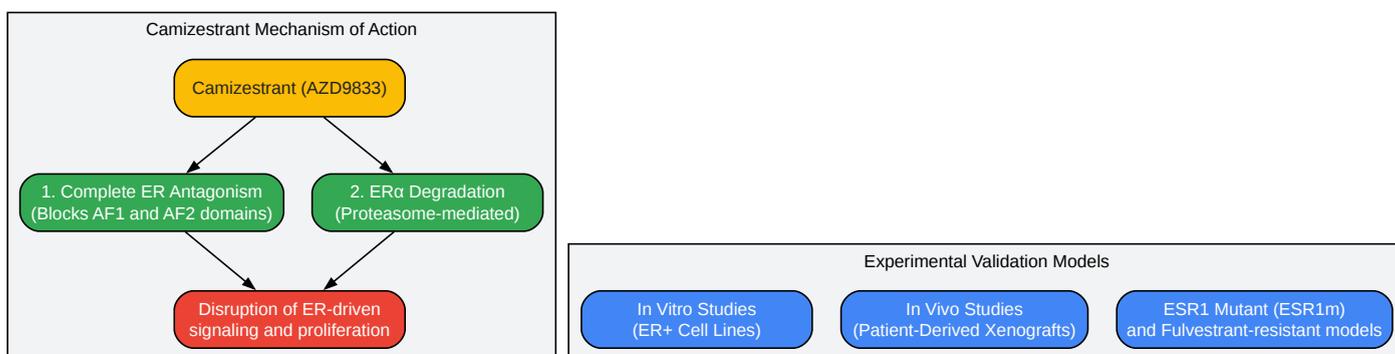
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Molecular Mechanism of Action

Camizestrant directly targets the estrogen receptor alpha (ER α) with a dual mechanism. The diagram below illustrates this pathway and the experimental models used to validate it.



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As shown above, **camizestrant**'s mechanism is characterized by:

- **Complete ER Antagonism:** It competitively binds to the ligand-binding domain of the ER, completely blocking both Activation Function-1 (AF1) and AF2 domains. This pure antagonism prevents receptor activation, whether by estrogen or constitutive activity from ESR1 mutations [1] [2].
- **ER α Degradation:** The binding induces a conformational change in the ER that increases its hydrophobicity and instability, leading to its subsequent degradation via the ubiquitin-proteasome pathway [2]. This degradation depletes cellular levels of the ER protein, permanently disabling the pathway.

Key Preclinical and Clinical Evidence

The efficacy of this mechanism is supported by substantial data, summarized in the following tables.

Table 1: Summary of Key Preclinical Findings for Camizestrant

Study Model	Key Findings	Significance
ER+ Breast Cancer Cell Lines (e.g., MCF7, CAMA-1)	Robust ER degradation, potent antiproliferative activity, and modulation of ER-regulated gene expression [1].	Confirms potent, selective anti-tumor activity in vitro.
ESR1 Mutant (ESR1m) Models	Maintained potent ER degradation and antiproliferative activity against constitutively active ER variants [1].	Demonstrates potential to overcome a common mechanism of resistance to aromatase inhibitors.
Fulvestrant-Resistant PDX Models	Delivered strong antitumor activity in models resistant to the first-generation SERD fulvestrant [1].	Suggests camizestrant may have superior efficacy and a broader treatment window.
Combination Studies (with CDK4/6i, PI3K α i, mTORi, AKTi)	Increased antitumor activity in both treatment-naive and resistant models, independent of PI3K pathway mutation status [1].	Supports rational combination strategies to address or preempt resistance.

Table 2: Summary of Key Clinical Trial Data for Camizestrant

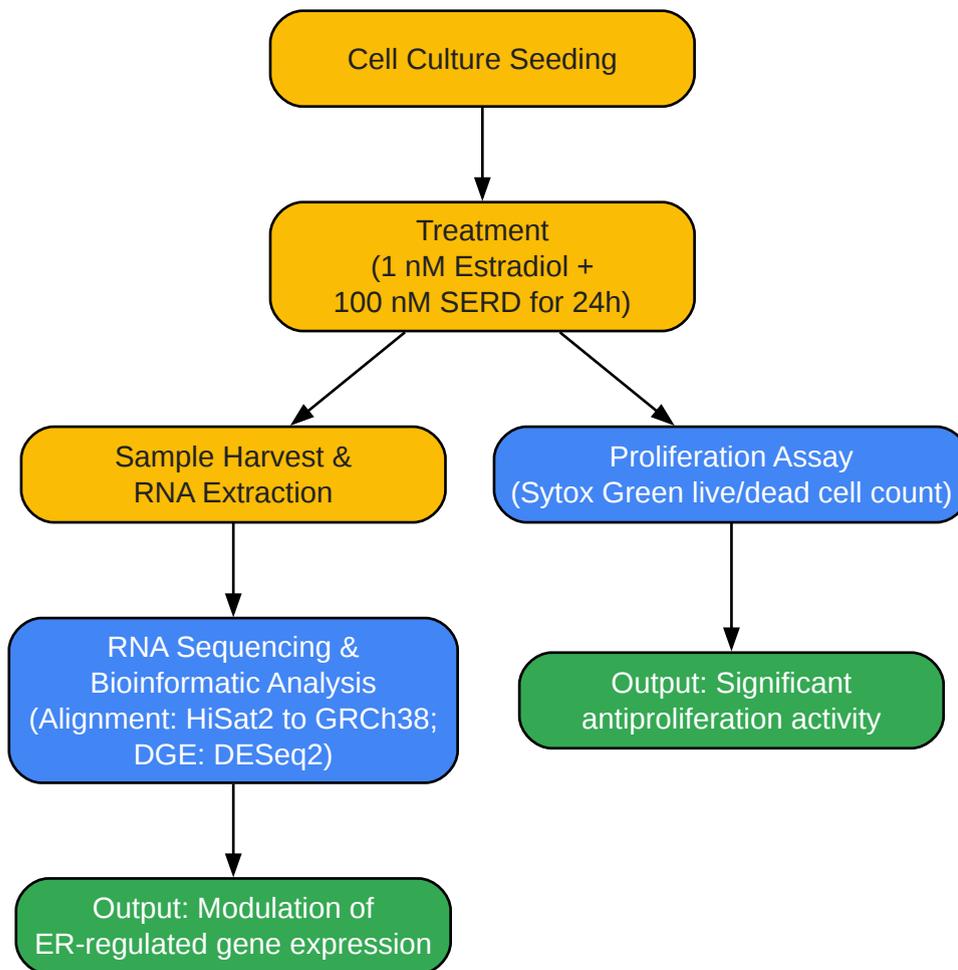
Trial (Phase)	Patient Population	Key Efficacy Results	Key Safety Findings
SERENA-1 (Phase I) [3]	Women with ER+/HER2- advanced breast cancer, heavily pre-treated.	Antitumor activity observed at all doses (25-450 mg), regardless of prior CDK4/6i, fulvestrant, or ESR1 mutation status [3].	Most TRAEs were Grade 1-2. Most common: visual effects (photopsia), bradycardia, fatigue. No Grade 3+ TRAEs at doses ≤150 mg [3].
SERENA-6 (Phase III) [4] [5]	1st-line HR+/HER2- advanced breast cancer with emergent ESR1 mutation on AI + CDK4/6i.	PFS: Camizestrant + CDK4/6i reduced risk of progression/death by 56% vs. continuing AI + CDK4/6i (HR 0.44; median PFS 16.0 vs. 9.2 mos) [4].	Safety profile consistent with known profiles of each drug. Higher Grade ≥3 AEs (60% vs 46%) were driven by longer exposure to CDK4/6i. Discontinuation rates were very low (1-2%) [4].
SERENA-2 (Phase II) [5]	ER+ locally advanced or metastatic breast cancer post-endocrine therapy.	Demonstrated a PFS benefit versus fulvestrant, irrespective of ESR1 mutation status or prior CDK4/6 inhibitor treatment [5].	Information specifically from SERENA-2 not detailed in provided results.

Experimental Protocols from Key Studies

The following workflows detail the core methodologies used to generate the data in the preclinical and clinical studies cited above.

1. In Vitro Gene Expression and Proliferation Analysis

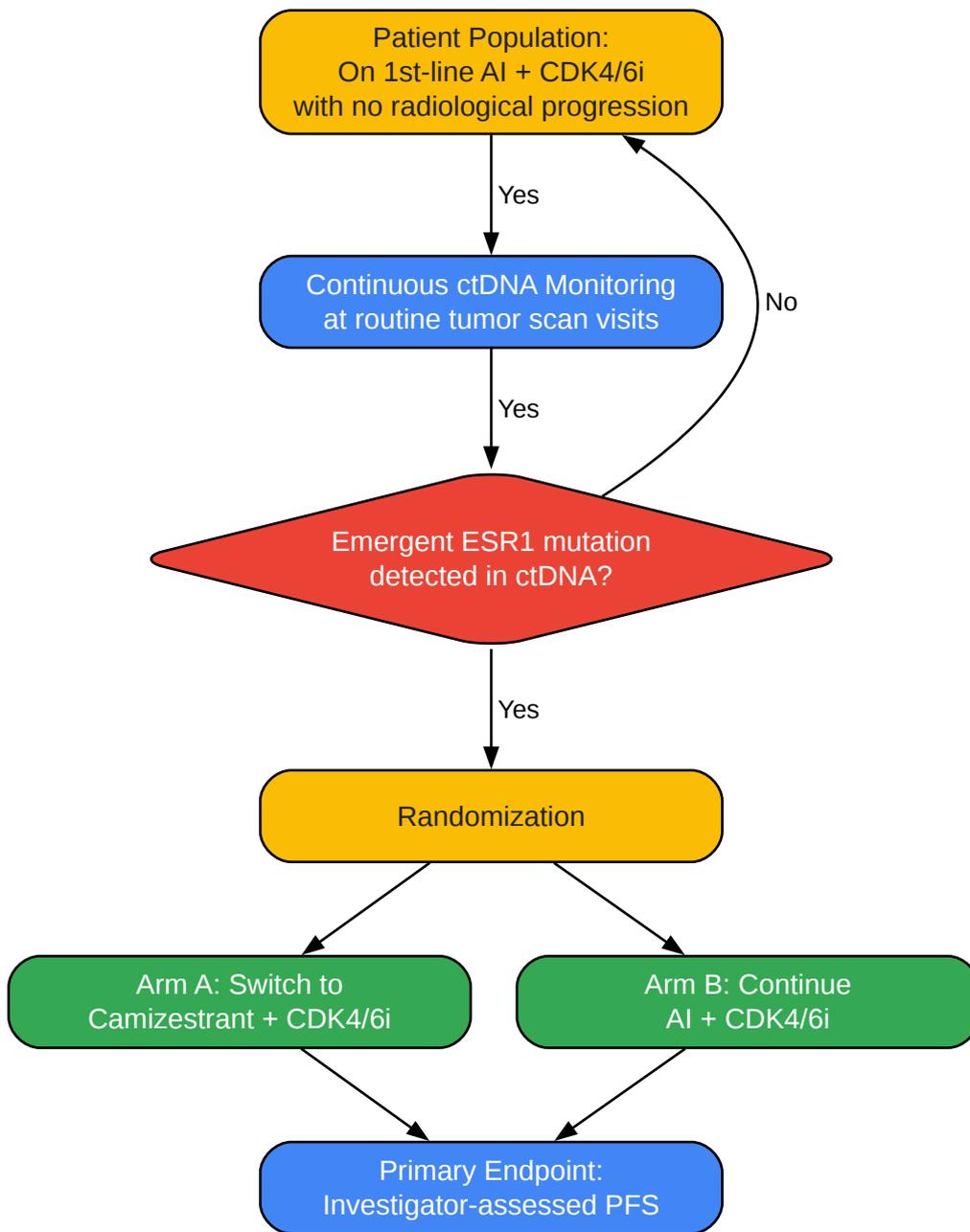
This protocol is used to assess the immediate molecular and cellular effects of **camizestrant**, as described in the preclinical study [1].



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2. SERENA-6 Phase III Trial ctDNA-Guided Design

This innovative trial design used circulating tumor DNA (ctDNA) to dynamically adjust treatment, representing a shift towards proactive management of resistance [4] [5].



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Pharmacokinetics and Drug Properties

Camizestrant was specifically designed to overcome the limitations of the first-generation SERD fulvestrant, which has poor oral bioavailability and requires intramuscular injection [1] [2].

- **ADME Profile:** **Camizestrant** is a low molecular weight, low lipophilicity base with good permeability [6].
- **Human PK Prediction:** A physiologically-based pharmacokinetic (PBPK) model was developed using integrated mechanistic data. This model successfully recapitulated non-linear PK observed in dogs and predicted broadly linear PK in humans at pharmacologically relevant doses, which was later confirmed in clinical trials [6].
- **Clinical PK:** In the SERENA-1 Phase I trial, **camizestrant** was rapidly absorbed, with a median time to maximum concentration of 2-4 hours and an estimated half-life of 20-23 hours, supporting once-daily oral dosing [3].

Current Status and Future Directions

Camizestrant's development program is extensive, investigating its use across the breast cancer continuum:

- **Early-Stage Breast Cancer:** The **CAMBRIA-1** and **CAMBRIA-2** Phase III trials are evaluating **camizestrant** as an adjuvant treatment for ER+/HER2-negative early breast cancer at intermediate or high risk of recurrence, comparing it to standard endocrine therapy (aromatase inhibitors or tamoxifen) [7].
- **Regulatory Status:** Based on the positive SERENA-6 results, **camizestrant** has been granted **Breakthrough Therapy Designation (BTD)** in the U.S. for use in combination with a CDK4/6 inhibitor in first-line advanced HR-positive breast cancer upon emergence of an ESR1 mutation [4].

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